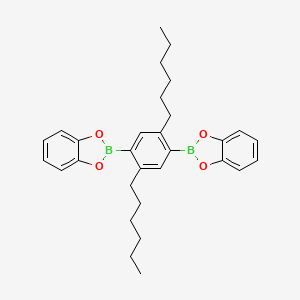
2,2'-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity. The compound is characterized by the presence of benzodioxaborole groups attached to a dihexyl-substituted phenylene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) typically involves the reaction of 2,5-dihexyl-1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxaborole groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) involves its interaction with specific molecular targets and pathways. The benzodioxaborole groups can form stable complexes with various biomolecules, influencing their activity. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihexylbenzene
Uniqueness
Compared to similar compounds, 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) is unique due to its specific structural arrangement and the presence of benzodioxaborole groups. This unique structure imparts distinct chemical and physical properties, making it particularly useful in specialized applications such as advanced material synthesis and biomedical research .
Eigenschaften
CAS-Nummer |
870480-82-3 |
|---|---|
Molekularformel |
C30H36B2O4 |
Molekulargewicht |
482.2 g/mol |
IUPAC-Name |
2-[4-(1,3,2-benzodioxaborol-2-yl)-2,5-dihexylphenyl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C30H36B2O4/c1-3-5-7-9-15-23-21-26(32-35-29-19-13-14-20-30(29)36-32)24(16-10-8-6-4-2)22-25(23)31-33-27-17-11-12-18-28(27)34-31/h11-14,17-22H,3-10,15-16H2,1-2H3 |
InChI-Schlüssel |
AFRZORHHRWTQJD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)C3=CC(=C(C=C3CCCCCC)B4OC5=CC=CC=C5O4)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
![Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-](/img/structure/B12525994.png)
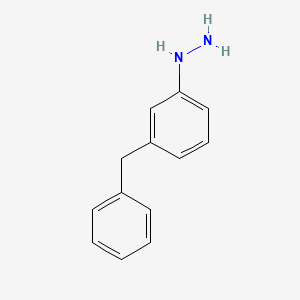
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
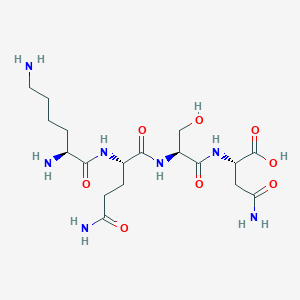
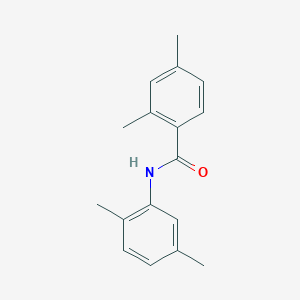
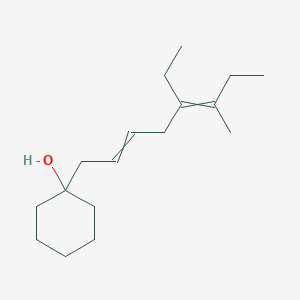
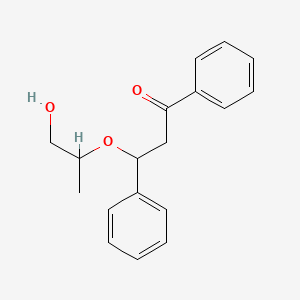
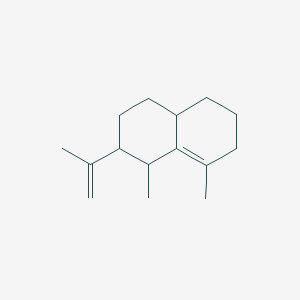
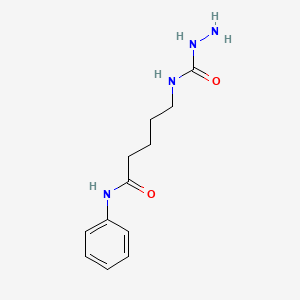
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
